molecular formula C18H20N2O7S B4299249 3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid

3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Cat. No. B4299249
M. Wt: 408.4 g/mol
InChI Key: NPRGDQWCCRCSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid, commonly known as NPPB, is a chemical compound that has shown significant potential in scientific research. It is a sulfonamide derivative and is widely used in various biochemical and physiological studies. The compound has gained attention due to its unique properties, which make it an important tool for researchers in understanding various biological processes.

Mechanism of Action

The mechanism of action of NPPB is not fully understood, but it is believed to act as an inhibitor of ion channels, particularly chloride channels. It has been shown to block the ion transport across cell membranes, thus affecting various physiological processes. NPPB has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase.
Biochemical and physiological effects:
NPPB has various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, thus reducing inflammation. Additionally, it has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, thus reducing oxidative stress. NPPB has also been shown to affect the activity of various ion channels, particularly chloride channels, thus affecting various physiological processes.

Advantages and Limitations for Lab Experiments

NPPB has several advantages in lab experiments. It is a highly specific inhibitor of ion channels, particularly chloride channels, and has been shown to be effective in various biological systems. Additionally, it is a stable compound and can be stored for extended periods without degradation. However, NPPB also has some limitations. It can be toxic at high concentrations, and its effects on biological systems can be complex and difficult to interpret.

Future Directions

NPPB has shown significant potential in various scientific research areas, and there are several future directions for its use. One potential area is the study of the effects of NPPB on various ion channels, particularly calcium channels. Additionally, NPPB could be used to study the effects of oxidative stress and inflammation on various biological systems. Finally, NPPB could be used in drug discovery to identify potential targets for the treatment of various diseases.
Conclusion:
In conclusion, NPPB is a sulfonamide derivative that has shown significant potential in scientific research. It is a highly specific inhibitor of ion channels, particularly chloride channels, and has been used to study various biological processes. NPPB has several advantages in lab experiments, including its stability and specificity, but also has some limitations. There are several future directions for the use of NPPB in scientific research, including the study of its effects on various ion channels and in drug discovery.

Scientific Research Applications

NPPB has been widely used in scientific research to study various biological processes. It has shown significant potential in the study of ion channels, particularly in the regulation of chloride channels. The compound has also been used to study the effects of oxidative stress and inflammation on biological systems. Additionally, NPPB has been used to study the role of calcium signaling in various physiological processes.

properties

IUPAC Name

3-[(4-nitrophenyl)sulfonylamino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O7S/c1-2-11-27-15-7-3-13(4-8-15)17(12-18(21)22)19-28(25,26)16-9-5-14(6-10-16)20(23)24/h3-10,17,19H,2,11-12H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPRGDQWCCRCSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(CC(=O)O)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(4-Nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid
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3-{[(4-nitrophenyl)sulfonyl]amino}-3-(4-propoxyphenyl)propanoic acid

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